

chemical structure and properties of Asperosaponin VI

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asperosaponin VI

Cat. No.: B1141298

[Get Quote](#)

An In-depth Technical Guide to **Asperosaponin VI**

Introduction

Asperosaponin VI, also known as Akebia saponin D, is a triterpenoid saponin that serves as a primary active component in the traditional Chinese herb Radix Dipsaci (from the plant *Dipsacus asper*).^{[1][2]} It has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities. **Asperosaponin VI** is structurally characterized as a hederagenin derivative with a complex glycosidic structure.^[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the molecular pathways it modulates, tailored for researchers and drug development professionals.

Chemical Structure and Identification

Asperosaponin VI is a pentacyclic triterpenoid saponin. Its aglycone core is hederagenin, which is attached to an alpha-L-arabinopyranosyl residue at the C-3 position through a glycosidic bond and a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at the C-28 position via an ester linkage.^[1]

Identifier	Data	Reference
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl-10-(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecaahydropicene-4a-carboxylate	[1] [2]
Synonyms	Akebia saponin D, ASA VI, Leiyemudanoside A	[1] [3] [4]
CAS Number	39524-08-8	[1] [2] [3]
Molecular Formula	C47H76O18	[1] [2] [3]
Molecular Weight	929.10 g/mol	[2] [5] [6]
SMILES String	C[C@]12CC--INVALID-LINK--(C)C)C(=O)O[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O)C)C)O[C@H]8--INVALID-LINK--C)O)O)O">C@@HC)(C)CO	[1] [3]

Physicochemical Properties

The physicochemical properties of **Asperosaponin VI** are crucial for its handling, formulation, and bioavailability.

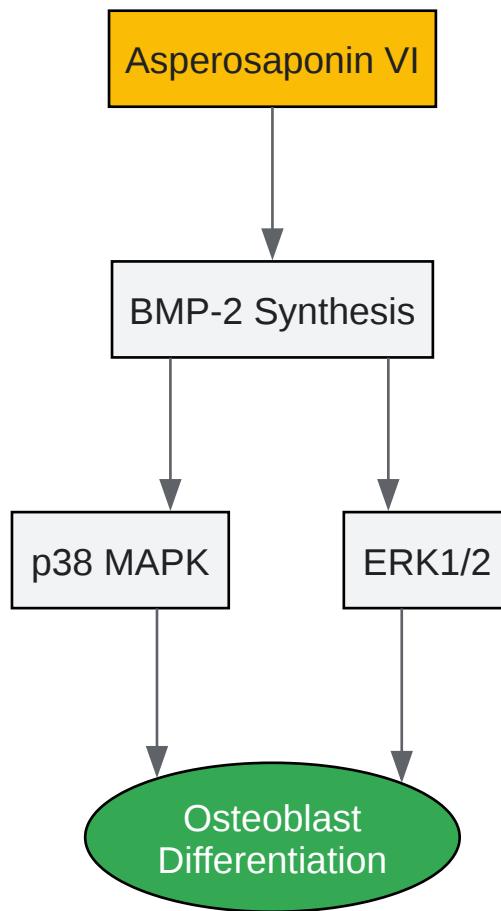
Property	Value	Reference
Appearance	White to light yellow powder/crystalline solid	[4]
Purity	≥95% - ≥98% (by HPLC)	[2][3][4]
Melting Point	222 - 224 °C	[4]
Solubility	DMSO: 10 mg/mL DMF: 5 mg/mL DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL Also soluble in Pyridine, Methanol, Ethanol	[3][6]
Storage	Store at -20°C in a well-closed container, protected from light.	[3][7]
Stability	≥ 4 years when stored at -20°C	[3]

Pharmacological Properties and Biological Activities

Asperosaponin VI exhibits a remarkable range of biological activities, making it a promising candidate for therapeutic development in various fields.

Biological Activity	Model System	Key Findings & Concentration s/Dosage	Mechanism of Action	Reference
Osteogenesis	MC3T3-E1 cells, primary rat osteoblasts	Promotes proliferation and differentiation (0.1 nM - 10 μ M). Increases ALP activity.	Upregulates BMP-2; increases phosphorylation of p38 and ERK1/2.	[3][7][8]
Anti-Osteoclastogenesis	RANKL-induced osteoclasts (in vitro)	Inhibits osteoclast formation.	-	[3]
Cardioprotection (Anti-apoptosis)	Hypoxia-treated H9C2 cardiomyocytes	Inhibits apoptosis and improves cell viability (15-60 μ g/mL). Reduces LDH and CK; increases Bcl-2/Bax ratio; reduces caspase-3 activity.	Activates PI3K/Akt and CREB pathways.	[2][8]
Cardioprotection (Anti-fibrosis)	Rat model of chronic myocardial infarction	Attenuates cardiac dysfunction and myocardial fibrosis.	Decreases expression of pro-inflammatory cytokines IL-6 and TNF- α .	[2]
Angiogenesis	Human Umbilical Vein Endothelial Cells (HUVECs)	Promotes angiogenesis (0-160 μ g/mL).	Upregulates the HIF-1 α /VEGF signaling pathway.	[8]

Anti-inflammatory	LPS-stimulated primary microglia	Suppresses pro-inflammatory cytokines and promotes an anti-inflammatory phenotype (10-200 μ M).	Activates PPAR- γ pathway.	[9][10]
Antidepressant	Chronic mild stress (CMS) mouse model	Ameliorates depressive-like behaviors.	Induces a neuroprotective microglial phenotype via the PPAR- γ pathway.	[10]
Spermatogenesis Protection	Cyclophosphamide (CTX)-induced mice	Improves sperm quality and protects against testicular cell damage (0.8, 4, 20 mg/kg).	Activates the EGFR signaling pathway and regulates sex hormone homeostasis.	[11]
Anti-nociceptive	Acetic acid-induced mice	Reduces vascular permeability and increases pain latency (150 and 450 mg/kg).	-	[3]

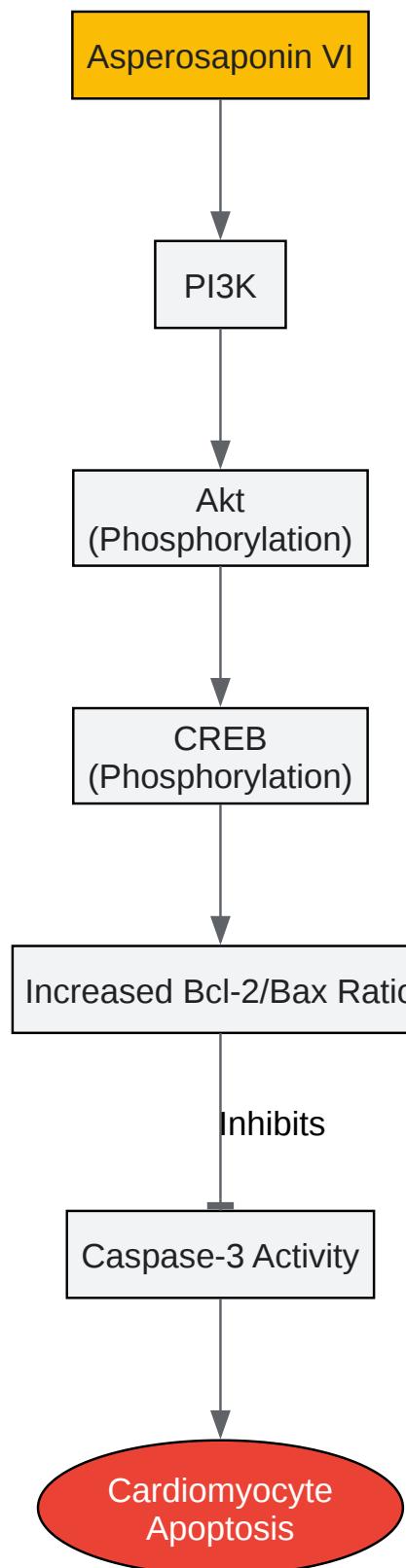

Signaling Pathways and Mechanisms of Action

Asperosaponin VI exerts its diverse effects by modulating several key cellular signaling pathways.

Osteoblast Differentiation Pathway

Asperosaponin VI promotes bone formation by inducing the differentiation of osteoblasts. It achieves this by upregulating Bone Morphogenetic Protein 2 (BMP-2), which subsequently

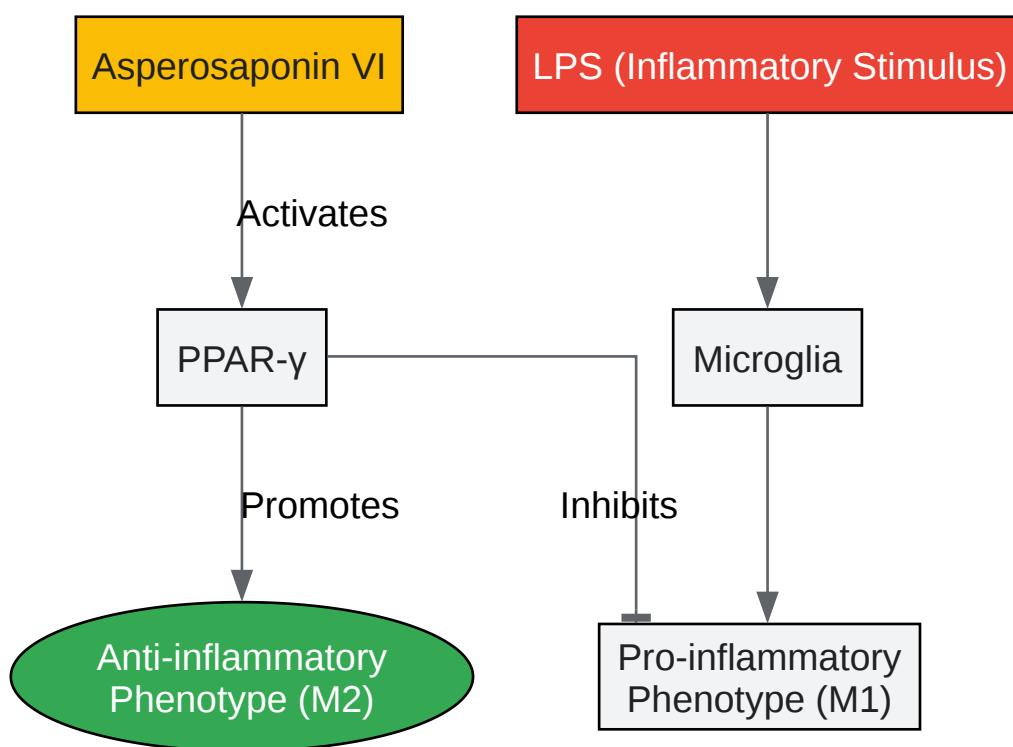
activates the p38 and ERK1/2 signaling cascades.



[Click to download full resolution via product page](#)

Asperosaponin VI-induced osteoblast differentiation pathway.

Cardioprotective Anti-Apoptosis Pathway


In cardiomyocytes under hypoxic stress, **Asperosaponin VI** provides a protective effect by activating the PI3K/Akt and CREB signaling pathways, which leads to the inhibition of apoptosis.

[Click to download full resolution via product page](#)

Cardioprotective pathway of **Asperosaponin VI** in hypoxic cardiomyocytes.

Anti-inflammatory Pathway in Microglia

Asperosaponin VI mitigates neuroinflammation by activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR- γ), which shifts microglia from a pro-inflammatory to an anti-inflammatory phenotype.

[Click to download full resolution via product page](#)

Asperosaponin VI modulation of microglial phenotype via PPAR- γ .

Experimental Protocols

This section outlines the general methodologies employed in the research cited in this guide. For specific parameters, consulting the original publications is recommended.

Cell Culture and Treatment

- Cell Lines:
 - MC3T3-E1 (pre-osteoblasts): Used to study osteogenesis. Cultured in appropriate media (e.g., α -MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

- H9C2 (cardiomyocytes): Used for hypoxia-induced apoptosis models. Cultured in standard media like DMEM.
- Primary Microglia: Isolated from neonatal rodents to study neuroinflammation.
- Treatment Protocol: **Asperosaponin VI** is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 0.1 nM to 200 μ M). Cells are pre-treated with **Asperosaponin VI** for a specified duration (e.g., 30 minutes to 24 hours) before or during the application of a stimulus (e.g., LPS, hypoxia).[8][9]

Western Blotting

- Objective: To quantify the expression levels of specific proteins (e.g., BMP-2, p-Akt, p-ERK, PPAR- γ).
- Protocol Outline:
 - Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[12]
 - Quantification: Protein concentration is determined using a BCA or Bradford assay.
 - Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
 - Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
 - Blocking: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
 - Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Animal Study Protocols

- Objective: To evaluate the *in vivo* efficacy of **Asperosaponin VI** in disease models.
- General Workflow:
 - Model Induction: A disease state is induced in laboratory animals (e.g., mice or rats). Examples include collagen-induced arthritis, chronic myocardial infarction via coronary artery ligation, or chronic mild stress for depression models.[2][3][10]
 - Drug Administration: **Asperosaponin VI** is administered to the animals, typically via oral gavage or intraperitoneal injection, at specific dosages (e.g., 20 mg/kg).[3][11]
 - Endpoint Analysis: After the treatment period, various endpoints are assessed. This may include behavioral tests (e.g., forced swim test for depression), histological analysis of tissues (e.g., H&E staining of heart or testicular tissue), and biochemical assays on blood or tissue samples (e.g., measuring cytokine levels via ELISA).[2][10][11]

Molecular Docking

- Objective: To predict the binding affinity and interaction between **Asperosaponin VI** and target proteins.
- Protocol Outline:
 - Structure Preparation: The 3D structure of **Asperosaponin VI** is obtained from databases like PubChem. The 3D structures of target proteins are retrieved from the RCSB Protein Data Bank.[12]
 - Software: Software such as AutoDock Vina and AutoDock Tools are utilized.[12]
 - Docking Simulation: AutoDock Tools are used to prepare the ligand (**Asperosaponin VI**) and protein files (e.g., adding charges, merging nonpolar hydrogens). A docking simulation is then run using AutoDock Vina to predict the most favorable binding poses and calculate the binding energy.[12]

Conclusion

Asperosaponin VI is a multifaceted natural compound with a well-defined chemical structure and a broad range of potent biological activities. Its ability to modulate key signaling pathways

involved in bone metabolism, cardiovascular protection, and inflammation highlights its significant therapeutic potential. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers interested in exploring **Asperosaponin VI** as a lead compound for various pathological conditions. Further research, particularly in pharmacokinetics, safety, and clinical efficacy, is warranted to translate its promising preclinical profile into tangible therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asperosaponin VI | C47H76O18 | CID 14284436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asperosaponin VI - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Asperosaponin VI | CAS:39524-08-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. CAS 39524-08-8 | Asperosaponin VI [phytopurify.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asperosaponin VI protects against spermatogenic dysfunction in mice by regulating testicular cell proliferation and sex hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research on the Mechanism of Asperosaponin VI for Treating Recurrent Spontaneous Abortion by Bioinformatics Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Asperosaponin VI]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1141298#chemical-structure-and-properties-of-asperosaponin-vi>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com